molecular formula C8H8BrNO2 B3057071 5-Bromo-1,3-dimethyl-2-nitrobenzene CAS No. 76435-22-8

5-Bromo-1,3-dimethyl-2-nitrobenzene

Cat. No.: B3057071
CAS No.: 76435-22-8
M. Wt: 230.06 g/mol
InChI Key: RBBIBDKTQQOFAG-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-2-nitrobenzene: is an aromatic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1,3-dimethyl-2-nitrobenzene are the aromatic compounds in the system . The compound interacts with these aromatic compounds through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the bromination of aromatic compounds . The compound acts as an electrophile, introducing a bromine atom into the aromatic ring. This results in the formation of bromoarenes, which can undergo various reactions that involve bromine exchange .

Result of Action

The molecular and cellular effects of this compound’s action involve the modification of the aromatic compounds in the system. By introducing a bromine atom into the aromatic ring, the compound alters the chemical structure and properties of these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment can also influence its action through interactions or competition for the same targets.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: Sn/HCl

    Oxidation: KMnO4

Major Products Formed:

    Reduction: 5-Bromo-1,3-dimethyl-2-aminobenzene

    Oxidation: 5-Bromo-2-nitro-1,3-benzenedicarboxylic acid

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4,5-dimethoxy-2-nitrobenzene
  • 2-Nitro-1,3-dimethylbenzene

Uniqueness: 5-Bromo-1,3-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. The presence of both electron-donating (methyl) and electron-withdrawing (nitro and bromine) groups creates a balance that influences its behavior in various chemical reactions .

Properties

IUPAC Name

5-bromo-1,3-dimethyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBIBDKTQQOFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474754
Record name 5-bromo-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76435-22-8
Record name 5-bromo-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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